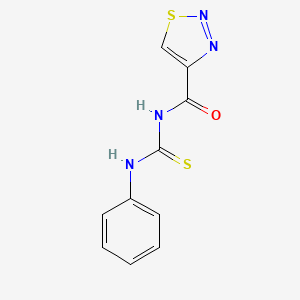
N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea” is a compound that belongs to the class of organic compounds known as N-phenylthioureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group . This compound has been synthesized and tested for various biological activities .
Synthesis Analysis
The synthesis of N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives involves the reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate . In a study, eight original N-phenyl-N’[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives were synthesized and tested for antituberculosis activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The UV spectra of similar compounds showed two absorption maxima at 249.4–277.5 and 298.9–337.6 nm .Applications De Recherche Scientifique
Antituberculosis Activity
N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives have been explored for their potential in treating tuberculosis. A study synthesized various derivatives and tested them for antituberculosis activity in vitro. These compounds showed significant inhibition against Mycobacterium tuberculosis, with one of the compounds achieving 67% inhibition at a concentration of 6.25 microg/ml (Karakuş & Rollas, 2002).
Anticonvulsant Activity
This compound derivatives have also been studied for their anticonvulsant properties. A specific derivative, N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea, demonstrated remarkable anticonvulsant activity. The metabolic pathway of this compound in rats was investigated to understand its efficacy and potential for anticonvulsant therapy (Kaymakçıoğlu et al., 2003).
Plant Growth Regulation
These compounds have been found to exhibit cytokinin-like activity, which is crucial in plant growth regulation. One study showed that N-phenyl-N'-(1,2,3-thiadiazol-5-ylurea), also known as Thidiazuron, significantly promoted the growth of cytokinin-dependent callus cultures in plants. This suggests potential applications in agriculture and horticulture (Mok et al., 1982).
Antimicrobial and Antifungal Studies
A series of compounds containing the this compound structure were synthesized and showed promising antimicrobial and antifungal activities. These activities were comparable with standard drugs, indicating their potential in medical applications for treating infections (Dayananda et al., 2018).
Insecticidal Activities
Thiourea derivatives, including those with this compound, have been explored for their insecticidal properties. A study focused on novel thiourea compounds showing significant inhibitory effects against pests like the Armyworm, presenting a potential use in pest management and control (Jia, 2015).
Anticancer Activity
Thiadiazole and thiourea derivatives, including this compound, have been evaluated for their anticancer activity. These compounds showed promising results against various cancer cell lines, indicating their potential as novel anticancer agents. The mechanisms and efficacy of these compounds in cancer therapy are areas of ongoing research (Avvaru et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, N-phenylthiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of ingestion or skin contact, immediate medical attention is required .
Orientations Futures
The future directions for the study of this compound could involve further exploration of its biological activities, such as its potential anti-tuberculosis activity . Additionally, more research could be conducted to investigate its physical and chemical properties, as well as its safety and hazards. The development of novel therapeutic strategies using this compound could also be a potential area of future research.
Propriétés
IUPAC Name |
N-(phenylcarbamothioyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c15-9(8-6-17-14-13-8)12-10(16)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRBMIBTMVFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

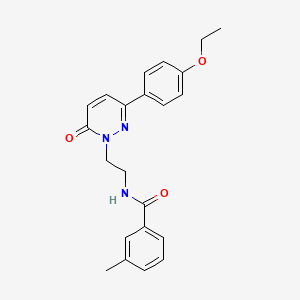
![1-(4-Chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2472360.png)

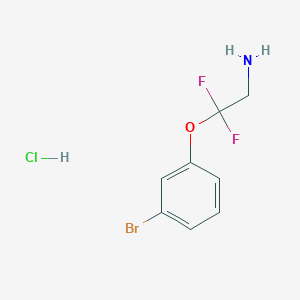
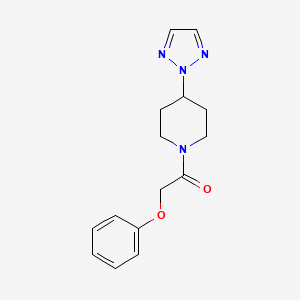
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

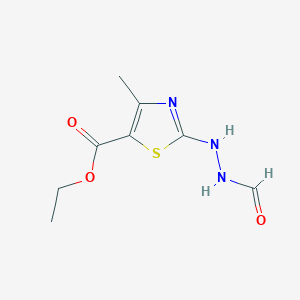
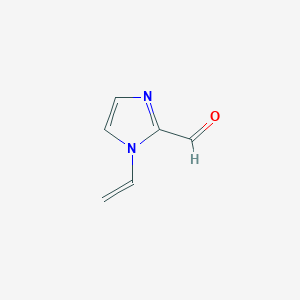
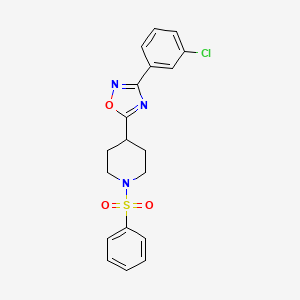
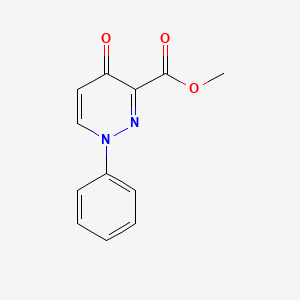
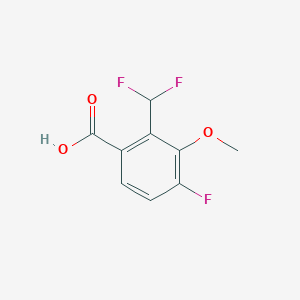
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
